Cas no 4282-78-4 (N-Propargyl Phenothiazine)

N-Propargyl Phenothiazine is a functionalized phenothiazine derivative featuring a propargyl group at the nitrogen position. This modification enhances its utility in organic synthesis, particularly in click chemistry applications, where the alkyne moiety enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The compound retains the core phenothiazine structure, known for its electron-rich aromatic system and redox-active properties, making it valuable in materials science and pharmaceutical research. Its propargyl group also facilitates further derivatization, allowing for the development of tailored molecular architectures. N-Propargyl Phenothiazine is particularly useful in designing conjugated systems, catalysts, and bioactive compounds due to its combined electronic and reactive functionalities.
N-Propargyl Phenothiazine structure
N-Propargyl Phenothiazine structure
Product Name:N-Propargyl Phenothiazine
CAS No:4282-78-4
MF:C15H11NS
MW:237.319542169571
CID:1064941
Update Time:2025-06-08

N-Propargyl Phenothiazine Chemical and Physical Properties

Names and Identifiers

    • N-Propargyl Phenothiazine
    • 10-(2-Propyn-1-yl)-10H-phenothiazine
    • 10-PROPARGYLPHENOTHIAZINE
    • N-Propargyl Phenothi
    • 10-prop-2-ynylphenothiazine
    • Promethazine Impurity 6
    • 10-(2-Propyn-1-yl)-10H-phenothiazine (ACI)
    • 10H-Phenothiazine, 10-(2-propynyl)- (9CI)
    • Phenothiazine, 10-(2-propynyl)- (6CI, 7CI, 8CI)
    • N-Propargylphenothiazine
    • Inchi: 1S/C15H11NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h1,3-10H,11H2
    • InChI Key: HKJXSXLOBLUWBF-UHFFFAOYSA-N
    • SMILES: C#CCN1C2C(=CC=CC=2)SC2C1=CC=CC=2

Computed Properties

  • Exact Mass: 237.06100

Experimental Properties

  • PSA: 28.54000
  • LogP: 3.98750

N-Propargyl Phenothiazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P767370-1g
N-Propargyl Phenothiazine
4282-78-4
1g
$ 195.00 2022-06-03
TRC
P767370-2g
N-Propargyl Phenothiazine
4282-78-4
2g
$442.00 2023-05-17
TRC
P767370-5g
N-Propargyl Phenothiazine
4282-78-4
5g
$1062.00 2023-05-17
TRC
P767370-10g
N-Propargyl Phenothiazine
4282-78-4
10g
$1877.00 2023-05-17
TRC
P767370-500mg
N-Propargyl Phenothiazine
4282-78-4
500mg
$ 135.00 2023-09-06
TRC
P767370-1 g
N-Propargyl Phenothiazine
4282-78-4
1g
195.00 2021-07-19
TRC
P767370-2 g
N-Propargyl Phenothiazine
4282-78-4
2g
360.00 2021-07-19
TRC
P767370-5 g
N-Propargyl Phenothiazine
4282-78-4
5g
870.00 2021-07-19
TRC
P767370-10 g
N-Propargyl Phenothiazine
4282-78-4
10g
1540.00 2021-07-19
TRC
P767370-1000mg
N-Propargyl Phenothiazine
4282-78-4
1g
$242.00 2023-05-17

N-Propargyl Phenothiazine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Toluene ;  30 min, rt
1.2 Solvents: Toluene ;  24 h, reflux
Reference
Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide-Isocyanide Cross Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Derived from Phenothiazine Moiety
Dey, Shreyata ; Ghosh, Prasenjit, ACS Omega, 2023, 8(12), 11039-11064

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: Glucose ,  Urea ;  rt; 75 - 90 min, 78 - 80 °C
Reference
Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary amines
Kumar, Koravangala S. Vinay; Swaroop, Toreshettahally R.; Ravi Singh, Krishna; Rangappa, Kanchugarakoppal S.; Sadashiva, Maralinganadoddi P., Chemical Data Collections, 2020, 29,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 8 h, rt
1.3 Reagents: Water ;  cooled
Reference
Molecular hybridization approach for phenothiazine incorporated 1,2,3-triazole hybrids as promising antimicrobial agents: Design, synthesis, molecular docking and in silico ADME studies
Reddyrajula, Rajkumar; Dalimba, Udayakumar; Madan Kumar, S., European Journal of Medicinal Chemistry, 2019, 168, 263-282

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  15 h, rt
1.2 Solvents: Dimethylformamide ;  20 min, rt; 6 h, rt
Reference
Renewable SiO2 as support for NiO catalyst for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azide-alkyne cycloaddition in aqueous media
Boggala, Sasikumar; Perupogu, Vijayanand; Varimalla, Shirisha; Manda, Kalpana; Akula, Venugopal, Molecular Catalysis, 2022, 521,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  4 h, rt
Reference
One-Pot Regioselective Synthesis of Some Novel Isoxazole-Phenothiazine Hybrids and Their Antibacterial Activity
Guguloth, V.; Paidakula, S.; Vadde, R., Russian Journal of General Chemistry, 2020, 90(3), 470-475

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  15 min
1.2 Solvents: Dimethylformamide ;  20 min; 6 h, rt
Reference
Unravel the surface active sites on Cu/MgLaO solid base catalyst by DRIFT spectroscopy and adsorption techniques for the synthesis of triazoles by click reaction
Bilakanti, Vishali; Boosa, Venu; Gutta, Naresh ; Velisoju, Vijay Kumar ; Inkollu, Sreedhar; et al, Molecular Catalysis, 2019, 476,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  6 h, reflux
Reference
Molecular diversity of trimethoxyphenyl-1,2,3-triazole hybrids as novel colchicine site tubulin polymerization inhibitors
Fu, Dong-Jun; Li, Ping; Wu, Bo-Wen; Cui, Xin-Xin; Zhao, Cheng-Bin; et al, European Journal of Medicinal Chemistry, 2019, 165, 309-322

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  30 min, rt
1.2 24 h, rt
Reference
Development of a Focused Library of Triazole-Linked Privileged-Structure-Based Conjugates Leading to the Discovery of Novel Phenotypic Hits against Protozoan Parasitic Infections
Uliassi, Elisa ; Piazzi, Lorna; Belluti, Federica; Mazzanti, Andrea; Kaiser, Marcel; et al, ChemMedChem, 2018, 13(7), 678-683

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Toluene ;  rt → 110 °C; 20 h, 110 °C
Reference
Synthesis of Molecular Dyads and Triads Based Upon N-Annulated Perylene Diimide Monomers and Dimers
Cann, Jonathan R.; Cabanetos, Clement ; Welch, Gregory C., European Journal of Organic Chemistry, 2018, 2018(48), 6933-6943

N-Propargyl Phenothiazine Raw materials

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